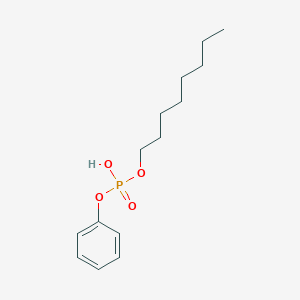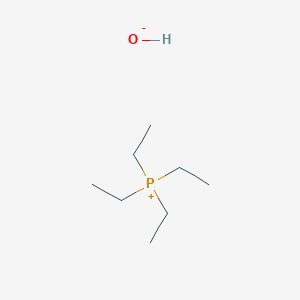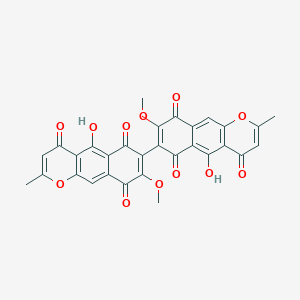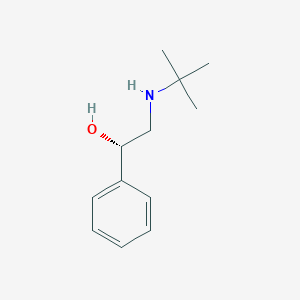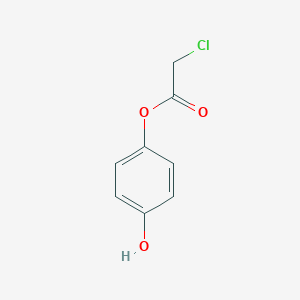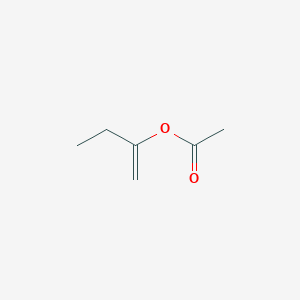
1-Ethylvinyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethylvinyl acetate (EVA) is a copolymer of ethylene and vinyl acetate. It is a thermoplastic material that is commonly used as an adhesive, sealant, and coating in various industries. EVA has excellent flexibility, adhesion, and weather resistance properties, making it a popular choice for many applications.
Mecanismo De Acción
The mechanism of action of 1-Ethylvinyl acetate depends on its specific application. In drug delivery systems, 1-Ethylvinyl acetate acts as a controlled release matrix, slowly releasing the drug over time. In tissue engineering and wound healing applications, 1-Ethylvinyl acetate provides a scaffold for cell growth and tissue regeneration.
In the electronics industry, 1-Ethylvinyl acetate acts as an encapsulant, protecting the solar cells or electronic components from environmental factors such as moisture and UV radiation.
Efectos Bioquímicos Y Fisiológicos
1-Ethylvinyl acetate has been shown to have low toxicity and biocompatibility in various studies. In drug delivery systems, 1-Ethylvinyl acetate has been shown to be an effective carrier for various drugs. In tissue engineering and wound healing applications, 1-Ethylvinyl acetate has been shown to support cell growth and tissue regeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Ethylvinyl acetate in lab experiments include its flexibility, adhesion, and weather resistance properties. 1-Ethylvinyl acetate is also relatively easy to process and can be copolymerized to vary its properties.
The limitations of using 1-Ethylvinyl acetate in lab experiments include its sensitivity to temperature and UV radiation. 1-Ethylvinyl acetate can also be difficult to process at high ethylene to vinyl acetate ratios.
Direcciones Futuras
For 1-Ethylvinyl acetate research include investigating its use in drug delivery systems for various diseases and conditions. 1-Ethylvinyl acetate could also be studied for its use in tissue engineering and regenerative medicine applications.
In the electronics industry, 1-Ethylvinyl acetate could be studied for its use in new types of electronic components and devices. 1-Ethylvinyl acetate could also be investigated for its use in energy storage applications.
Conclusion:
In conclusion, 1-Ethylvinyl acetate is a versatile copolymer that has many potential applications in various fields. Its flexibility, adhesion, and weather resistance properties make it a popular choice for many applications. Ongoing research will continue to uncover new uses for 1-Ethylvinyl acetate and improve its properties and performance.
Métodos De Síntesis
The synthesis of 1-Ethylvinyl acetate involves the copolymerization of ethylene and vinyl acetate monomers. This process is typically carried out in the presence of a catalyst, such as a Ziegler-Natta catalyst or a metallocene catalyst. The copolymerization process can be controlled to vary the ratio of ethylene to vinyl acetate, which affects the properties of the resulting 1-Ethylvinyl acetate.
Aplicaciones Científicas De Investigación
1-Ethylvinyl acetate has been extensively studied for its potential applications in various fields. In the medical field, 1-Ethylvinyl acetate has been investigated for its use as a drug delivery system due to its biocompatibility and controlled release properties. 1-Ethylvinyl acetate has also been studied for its use in tissue engineering and wound healing applications.
In the electronics industry, 1-Ethylvinyl acetate has been used as a encapsulant for solar cells due to its excellent weather resistance and adhesion properties. 1-Ethylvinyl acetate has also been studied for its use as a dielectric material in capacitors and other electronic components.
Propiedades
Número CAS |
10500-08-0 |
|---|---|
Nombre del producto |
1-Ethylvinyl acetate |
Fórmula molecular |
C6H10O2 |
Peso molecular |
114.14 g/mol |
Nombre IUPAC |
but-1-en-2-yl acetate |
InChI |
InChI=1S/C6H10O2/c1-4-5(2)8-6(3)7/h2,4H2,1,3H3 |
Clave InChI |
BVCLXNHIJBDDTH-UHFFFAOYSA-N |
SMILES |
CCC(=C)OC(=O)C |
SMILES canónico |
CCC(=C)OC(=O)C |
Otros números CAS |
10500-08-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



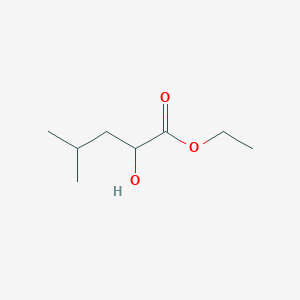
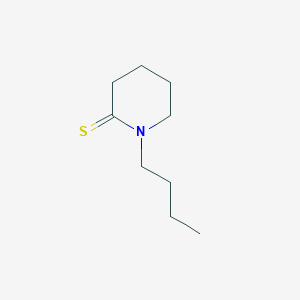
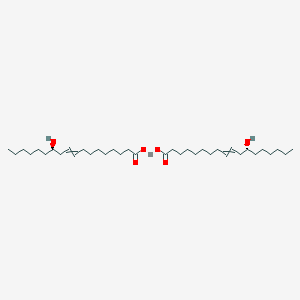
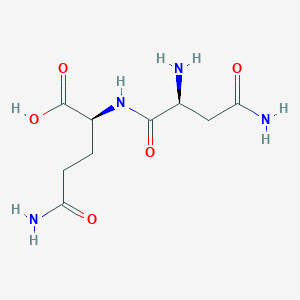
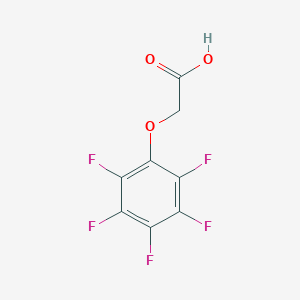
![2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B79068.png)
